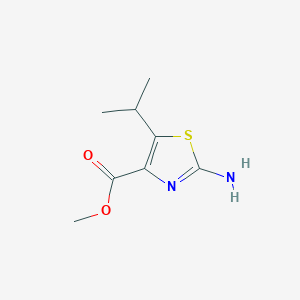

Methyl 2-amino-5-isopropylthiazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-5-propan-2-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-4(2)6-5(7(11)12-3)10-8(9)13-6/h4H,1-3H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJDFNBFDCUMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C(S1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353264 | |

| Record name | Methyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819001 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

81569-25-7 | |

| Record name | 4-Thiazolecarboxylic acid, 2-amino-5-(1-methylethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81569-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Hantzsch Synthesis of Methyl 2-amino-5-isopropylthiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Hantzsch reaction for the synthesis of methyl 2-amino-5-isopropylthiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The guide details the reaction mechanism, provides established experimental protocols, and presents quantitative data to inform synthetic strategies. Furthermore, it outlines the purification techniques for the target compound and discusses the broader applications of 2-aminothiazole derivatives in drug discovery, particularly as kinase inhibitors.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of 2-aminothiazole exhibit a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[3][4] Their significance is underscored by their presence in approved drugs, highlighting the therapeutic potential of this heterocyclic motif.[5]

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the construction of the thiazole ring. This versatile reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide.[6] This guide focuses on a specific and valuable derivative, this compound, and provides a detailed examination of its synthesis via the Hantzsch reaction.

The Hantzsch Thiazole Synthesis: Mechanism and Key Steps

The Hantzsch synthesis of this compound proceeds through a well-established reaction mechanism. The key steps involve the reaction of an α-halo-β-ketoester with thiourea.

A general logical workflow for the Hantzsch reaction is depicted below:

The reaction is typically carried out in a protic solvent, such as ethanol, and may be facilitated by the addition of a base.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and a related ethyl ester.

Synthesis of this compound

A documented procedure for the synthesis of the title compound is as follows:

A solution is prepared from sodium (3.0 g, 0.130 mol) and dry methanol. To this, a mixture of methyl chloroacetate (20.0 g, 0.139 mol) and isobutyraldehyde (14 ml, 0.154 mol) is added while stirring vigorously at 273 K (0 °C). The resulting material is then dissolved in dry methanol, and thiourea (10.6 g, 0.139 mol) is added. The mixture is subsequently boiled under reflux for 4 hours. After concentration under reduced pressure, the residue is treated with dichloromethane to yield the title compound as pale-yellow crystals.[7]

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (A Related Derivative)

A patented method for a similar compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, provides additional insight into the reaction conditions:

-

An ethyl acetate solution (10-35% mass fraction in ethanol) is prepared. Thiourea and sodium carbonate are added. The weight ratio of sodium carbonate to ethyl 2-chloroacetoacetate is between 0.01 and 0.1.

-

The mixture is heated to 40-55 °C, and ethyl 2-chloroacetoacetate is added dropwise.

-

After the addition is complete, the temperature is raised to 60-70 °C and maintained for 5-5.5 hours.

-

The majority of the solvent is removed by distillation, and the mixture is cooled to room temperature and filtered.

-

The filtrate is added to water, and the pH is adjusted to 9-10 with a caustic soda solution while stirring.

-

The resulting solid is filtered and dried under vacuum to obtain the final product.[1]

Quantitative Data

The efficiency of the Hantzsch synthesis can be influenced by various factors, including the specific substrates, reaction temperature, and reaction time. The following table summarizes available quantitative data for the synthesis of the target compound and a related derivative.

| Compound | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound | Methyl chloroacetate, Isobutyraldehyde, Thiourea | Methanol | Reflux | 4 | Not Specified | [7] |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Ethyl 2-chloroacetoacetate, Thiourea | Ethanol/Ethyl Acetate | 60-70 | 5-5.5 | >98 | [1] |

Purification and Characterization

Purification of the crude product is crucial to obtain this compound of high purity. Recrystallization is a commonly employed method. Suitable solvents for recrystallization include ethanol, methanol, or mixtures of solvents like THF and hexane.[1] The purity of the final compound can be assessed by techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (NMR, IR, and Mass Spectrometry).

Applications in Drug Discovery

The 2-aminothiazole core is a key pharmacophore in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[5] Several 2-aminothiazole derivatives have been identified as potent inhibitors of various kinases, including Src and Abl kinases, which are involved in cell growth and proliferation.[8][9]

The general mechanism of action for many 2-aminothiazole-based kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream target proteins and interrupting the signaling cascade.

Below is a simplified representation of a generic kinase inhibition pathway:

The development of potent and selective kinase inhibitors remains a key focus in modern drug discovery, and the 2-aminothiazole scaffold, as exemplified by this compound, continues to be a valuable template for the design of new therapeutic agents.

Conclusion

The Hantzsch reaction provides an effective and versatile route for the synthesis of this compound and its derivatives. This technical guide has outlined the fundamental aspects of this synthesis, including the reaction mechanism, detailed experimental protocols, and available quantitative data. The purification methods and the significant role of the 2-aminothiazole core in drug discovery, particularly as kinase inhibitors, have also been discussed. This information is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel therapeutic agents based on this important heterocyclic scaffold.

References

- 1. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Methyl 2-amino-5-isopropylthiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-isopropylthiazole-4-carboxylate is a heterocyclic compound belonging to the 2-aminothiazole class of molecules. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds, including approved drugs. This technical guide provides a detailed overview of the physicochemical properties, synthesis, and known biological relevance of this compound, presenting data in a structured format to aid researchers and drug development professionals.

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The known properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂S | [1] |

| Molecular Weight | 200.26 g/mol | [1] |

| Appearance | Yellow to green solid | [2] |

| Melting Point | 150-152 °C | [2][3] |

| Boiling Point (Predicted) | 337.1 ± 30.0 °C | [2] |

| pKa (Predicted) | 2.84 ± 0.10 | [2] |

| Solubility | No experimental data available in the reviewed literature. | |

| LogP (Calculated) | A calculated XLogP3 of 1.6 is available for the corresponding carboxylic acid. | [4] |

| CAS Number | 81569-25-7 | [1] |

Note: Predicted values are computationally derived and should be confirmed by experimental data. The solubility of 2-aminothiazole derivatives can be challenging, which may impact their bioavailability and formulation.[5]

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported in the literature.[3] The synthesis is a multi-step process, which can be summarized in the following workflow.

Caption: Synthetic workflow for this compound.

Detailed Methodology: [3]

-

Preparation of the Intermediate: To a solution of methyl dichloroacetate and isobutyraldehyde in dry ether, a solution of sodium methoxide in dry methanol is added dropwise over 45 minutes at 273 K (0 °C) with vigorous stirring.

-

Work-up of the Intermediate: After one hour, diethyl ether and brine are added to the reaction mixture. The layers are separated, and the ether solution is dried and evaporated to yield the crude intermediate.

-

Cyclization Reaction: The crude intermediate is dissolved in dry methanol containing thiourea. The solution is heated under reflux for 4 hours.

-

Isolation and Purification: The reaction mixture is concentrated under reduced pressure and neutralized with aqueous ammonia. The product is extracted with dichloromethane and recrystallized from ethanol-water to yield pale-yellow crystals of this compound.

Biological Activity and Signaling Pathways

The 2-aminothiazole-4-carboxylate scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.

Derivatives of this scaffold have been extensively investigated as potential therapeutic agents, particularly in the field of infectious diseases. Notably, compounds with this core structure have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[5] While some analogues are known to target the β-ketoacyl-ACP synthase mtFabH, this is not the mechanism of action for all compounds within this class.[5]

For this compound specifically, while it belongs to this promising class of compounds, detailed studies on its specific biological targets and mechanism of action are not extensively reported in the public domain. No specific signaling pathways involving this particular molecule have been elucidated in the reviewed literature. The broader class of 2-aminothiazole derivatives has been associated with a wide range of biological activities, including antimicrobial and anticancer effects.

The following diagram illustrates the general approach to identifying the mode of action for novel anti-tubercular agents, a process that would be applicable to this compound.

Caption: General workflow for anti-tubercular drug discovery and mechanism of action studies.

Conclusion

This compound is a member of a medicinally important class of compounds. This guide has summarized its key physicochemical properties, providing a detailed protocol for its synthesis. While the broader 2-aminothiazole-4-carboxylate scaffold is known for its anti-tubercular potential, the specific biological target and mode of action for this particular derivative require further investigation. The lack of experimental solubility data is a key knowledge gap that should be addressed in future studies to fully assess its potential as a drug candidate. This compilation of data serves as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]

- 5. Sigma Aldrich Isopropyl 2-amino-4-methylthiazole-5-carboxylate 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

Spectroscopic Profile of Methyl 2-amino-5-isopropylthiazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data available for Methyl 2-amino-5-isopropylthiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing key analytical data and methodologies for the characterization of this molecule.

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Reference |

| 5.15 | s | - | 2H | NH₂ | [2] |

| 4.05 | hept | 6.8 | 1H | CH-(CH₃)₂ | [2] |

| 3.87 | s | - | 3H | O-CH₃ | [2] |

| 1.27 | d | 6.8 | 6H | CH-(CH₃)₂ | [2] |

Solvent: CDCl₃

Table 2: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3432, 3275, 3136 | N-H stretching (amine) | [2] |

| 2961 | C-H stretching (aliphatic) | [2] |

| 1694 | C=O stretching (ester) | [2] |

| 1627 | N-H bending (amine) | [2] |

| 1555 | C=N stretching (thiazole ring) | [2] |

| 1446, 1338 | C-H bending | [2] |

| 1223 | C-O stretching (ester) | [2] |

| 1060, 987 | Ring vibrations | [2] |

Sample Preparation: KBr pellet

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for aminothiazole derivatives, based on methodologies reported in the literature. These can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra can be recorded on a 400 or 500 MHz spectrometer. For ¹H NMR, data is typically acquired with a set number of scans and a relaxation delay. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum is then recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

For mass analysis, techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be employed. In a typical ESI-MS experiment, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The instrument is operated in positive or negative ion mode to detect the molecular ion and any characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: Experimental workflow for spectroscopic analysis.

References

In-Depth Technical Guide: Structural Elucidation and Characterization of CAS 81569-25-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 81569-25-7 is Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate . This document provides a comprehensive technical overview of its structural elucidation and characterization. 2-Aminothiazoles are a well-established class of heterocyclic compounds with a broad range of biological activities, making them significant scaffolds in medicinal chemistry and drug discovery.[1] Derivatives of this class have shown potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][2] This guide summarizes the available spectroscopic and structural data, outlines detailed experimental protocols for its synthesis and analysis, and presents visualizations to aid in understanding its chemical properties.

Structural Elucidation

The definitive structure of Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate has been established through a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 81569-25-7 | |

| Molecular Formula | C₈H₁₂N₂O₂S | |

| Molecular Weight | 200.26 g/mol | |

| Appearance | Pale-yellow crystalline solid | [3] |

| Melting Point | 423-425 K (150-152 °C) | [3] |

Spectroscopic Data

¹H NMR (Proton NMR): The proton NMR spectrum provides characteristic signals confirming the presence of the isopropyl, methyl ester, and thiazole ring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 1.27 | Doublet (d) | 6H | (CH₃)₂CH- | [3] |

| 3.87 | Singlet (s) | 3H | -OCH₃ | [3] |

| 4.05 | Heptet (hept) | 1H | (CH₃)₂CH- | [3] |

| Amine Protons | Broad Singlet | 2H | -NH₂ |

Note: The chemical shift for the amine protons can vary depending on the solvent and concentration.

| Estimated Chemical Shift (δ, ppm) | Assignment |

| ~24 | (CH₃)₂CH- |

| ~28 | (CH₃)₂CH- |

| ~52 | -OCH₃ |

| ~110 | Thiazole C4 |

| ~153 | Thiazole C5 |

| ~158 | Thiazole C2 |

| ~162 | C=O (ester) |

While a specific mass spectrum for Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate was not found in the initial searches, the expected molecular ion peak [M]⁺ would be at m/z 200, corresponding to its molecular weight. The fragmentation pattern of 2-aminothiazole derivatives typically involves cleavage of the side chains and fragmentation of the thiazole ring.

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400-3200 | N-H stretching (amine) |

| ~2970 | C-H stretching (aliphatic) |

| ~1700 | C=O stretching (ester) |

| ~1620 | N-H bending (amine) |

| ~1550 | C=N stretching (thiazole ring) |

X-ray Crystallography

A single-crystal X-ray diffraction study has been conducted on Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate.[3] The study revealed that the compound crystallizes to form a supramolecular network based on N—H···N hydrogen-bonded centrosymmetric dimers, which are further linked by N—H···O contacts.[3] This detailed structural information confirms the connectivity and conformation of the molecule in the solid state.

Experimental Protocols

Synthesis

A detailed synthesis protocol for Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate has been reported.[3] The following is a summary of the experimental procedure:

Procedure:

-

A solution is prepared by reacting sodium metal with dry methanol.

-

To this solution, methyl chloroacetate and isobutyraldehyde are added, and the mixture is stirred vigorously at 273 K (0 °C).

-

The resulting intermediate mixture is then treated with thiourea.

-

The reaction mixture is heated to reflux for 4 hours.

-

After cooling, the product is isolated and purified, yielding pale-yellow crystals.[3]

Characterization Methods

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument.

-

Technique: Electrospray ionization (ESI) or electron ionization (EI) mass spectrometry can be used.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Introduce the sample into the mass spectrometer and acquire the spectrum. The data will provide the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

-

Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.

-

Sample Preparation: For ATR, place a small amount of the solid sample directly on the ATR crystal. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a pellet.

-

Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Biological Activity

While specific biological activity data for Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate is limited in the public domain, the 2-aminothiazole scaffold is a well-known pharmacophore with a wide range of biological activities.[1] Derivatives of 2-aminothiazole have been reported to exhibit:

-

Anticancer Activity: Many 2-aminothiazole derivatives have shown potent and selective inhibitory activity against various human cancer cell lines.[1]

-

Antimicrobial Activity: This class of compounds has been investigated for its antibacterial and antifungal properties.

-

Anti-inflammatory Activity: Certain derivatives have demonstrated anti-inflammatory effects.

-

Antioxidant Activity: Some 2-aminothiazole compounds have been shown to possess radical scavenging properties.[2]

Further research is required to determine the specific biological profile and potential therapeutic applications of Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate. The structural information provided in this guide can serve as a foundation for such investigations, including in silico modeling and in vitro screening.

Conclusion

This technical guide has provided a detailed overview of the structural elucidation and characterization of CAS 81569-25-7, Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate. The combination of spectroscopic data and X-ray crystallography provides a clear and unambiguous structural assignment. The provided experimental protocols offer a starting point for the synthesis and analysis of this compound. While specific biological data for this molecule is yet to be extensively reported, its structural class suggests potential for further investigation in drug discovery programs.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploring novel thiazole-based minor groove binding agents as potential therapeutic agents against pathogenic Acanthamoeba castellanii - PMC [pmc.ncbi.nlm.nih.gov]

Biological significance of the 2-aminothiazole scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety stands as a privileged scaffold in the landscape of medicinal chemistry, underpinning the structure of numerous clinically approved drugs and a vast array of investigational compounds. Its versatile nature, arising from favorable physicochemical properties and diverse biological activities, has rendered it a focal point in the quest for novel therapeutic agents. This technical guide provides a comprehensive exploration of the biological significance of the 2-aminothiazole core, with a focus on its anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Detailed experimental methodologies for the synthesis and evaluation of these compounds are provided, alongside a visual representation of key signaling pathways and experimental workflows.

A Privileged Structure with a Broad Spectrum of Activity

The 2-aminothiazole ring system is a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively, with an amino group at the 2-position. This arrangement confers a unique electronic and structural profile, enabling it to interact with a wide range of biological targets. The amino group provides a crucial handle for synthetic modification, allowing for the facile introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[1][2]

The broad therapeutic potential of the 2-aminothiazole scaffold is evidenced by its presence in a number of marketed drugs, including the anti-ulcer agent Famotidine, the third-generation cephalosporin antibiotic Cefdinir, and the non-steroidal anti-inflammatory drug Meloxicam. More recently, this scaffold has been integral to the development of targeted cancer therapies such as the kinase inhibitors Dasatinib and Alpelisib.[3]

Anticancer Activity: Targeting the Hallmarks of Cancer

2-Aminothiazole derivatives have demonstrated potent cytotoxic effects against a multitude of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[3] Their anticancer activity is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, particularly protein kinases.[4]

Quantitative Anticancer Data

The in vitro anticancer activity of 2-aminothiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cancer cell growth.

| Compound/Derivative | Cancer Cell Line | IC50 Value |

| Dasatinib | K562 (Leukemia) | <1 nM |

| Alpelisib (BYL719) | PIK3CA-mutant cell lines | ~5 nM |

| Compound 17b | MCF-7 (Breast Cancer) | 1.86 µM |

| TH-39 | K562 (Leukemia) | 0.78 µM |

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[5] Studies have shown that these compounds can modulate the expression of key regulatory proteins in the apoptotic cascade. For instance, they can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[3][6]

Furthermore, many 2-aminothiazole derivatives can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. This is often achieved by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[3]

Signaling Pathway for Apoptosis Induction by 2-Aminothiazole Derivatives

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

The Ascendancy of a Privileged Scaffold: A Technical Guide to Substituted 2-Aminothiazole-4-carboxylates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and multifaceted applications of substituted 2-aminothiazole-4-carboxylates. This core scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This document provides a comprehensive overview of its historical origins, detailed synthetic methodologies, a curated summary of its biological targets with quantitative data, and a visual representation of its mechanisms of action through key signaling pathways.

A Legacy of Discovery: From Hantzsch's Synthesis to Modern Therapeutics

The story of substituted 2-aminothiazole-4-carboxylates is intrinsically linked to the pioneering work of German chemist Arthur Hantzsch. In 1887, Hantzsch reported a novel method for the synthesis of thiazole derivatives through the condensation of α-haloketones with thioamides.[1][2] This reaction, now famously known as the Hantzsch thiazole synthesis, laid the fundamental groundwork for the creation of a vast library of thiazole-containing compounds.[1][2] While Hantzsch's initial work focused on the broader class of thiazoles, his synthetic methodology proved to be exceptionally versatile and remains a cornerstone for the synthesis of 2-aminothiazole derivatives to this day.[3][4]

The specific incorporation of a carboxylate group at the 4-position of the 2-aminothiazole ring marked a significant evolution in the exploration of this scaffold's therapeutic potential. This addition provides a crucial handle for further chemical modification and has been shown to influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.[5] Over the decades, researchers have systematically explored substitutions at the 2-amino group and the 5-position of the ring, leading to the discovery of compounds with a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[6]

A notable advancement in the application of this scaffold came with the investigation of its antitubercular properties. Researchers identified the 2-aminothiazole-4-carboxylate core as a promising template for the development of new agents against Mycobacterium tuberculosis, the causative agent of tuberculosis.[7] This line of inquiry was partly inspired by the need for more tractable analogs of the natural antibiotic thiolactomycin.[7]

More recently, the 2-aminothiazole scaffold has gained significant attention in oncology research. Derivatives of this core have been identified as potent inhibitors of key signaling pathways involved in cancer progression, such as the Hec1/Nek2 mitotic pathway.[8] This has solidified the status of substituted 2-aminothiazole-4-carboxylates as a truly "privileged" scaffold in modern drug discovery.

Synthetic Methodologies: The Hantzsch Thiazole Synthesis and its Variations

The Hantzsch thiazole synthesis remains the most prevalent and efficient method for the preparation of the 2-aminothiazole-4-carboxylate core. The general reaction involves the cyclocondensation of an α-halocarbonyl compound with a thiourea derivative.

General Experimental Protocol for the Synthesis of Ethyl 2-Aminothiazole-4-carboxylate

A widely used precursor for many substituted 2-aminothiazole-4-carboxylates is ethyl 2-aminothiazole-4-carboxylate. A general procedure for its synthesis is as follows:

Materials:

-

Ethyl bromopyruvate

-

Thiourea

-

Ethanol (99.9%)

-

Sodium hydroxide (2 M solution)

-

Ice

Procedure:

-

A mixture of ethyl bromopyruvate (2 moles) and thiourea (3 moles) is dissolved in 100 mL of absolute ethanol.[9]

-

The reaction mixture is refluxed for 24 hours.[9] The progress of the reaction is monitored by thin-layer chromatography (TLC) using a petroleum ether: ethyl acetate (1:3) solvent system.[9]

-

Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.[9]

-

The concentrated mixture is then poured into ice-cold water and basified to a pH of 10 with a 2 M NaOH solution.[9]

-

The resulting off-white precipitate of ethyl 2-aminothiazole-4-carboxylate is collected by filtration and recrystallized from ethanol.[9]

Synthesis of Substituted Derivatives

Further derivatization can be achieved through various reactions, such as the formation of Schiff bases or amides at the 2-amino position.

General Procedure for Schiff Base Formation:

-

Ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and an appropriate aldehyde or ketone (0.05 mol) are dissolved in 30 mL of absolute ethanol.[9]

-

A few drops of glacial acetic acid are added to the solution.[9]

-

The reaction mixture is stirred and refluxed for 12 hours, with the reaction progress monitored by TLC.[9]

-

After cooling, the excess solvent is removed using a rotary evaporator. The residue is then dissolved in ethyl acetate to facilitate crystallization.[9]

Biological Activities and Quantitative Data

Substituted 2-aminothiazole-4-carboxylates have demonstrated a remarkable range of biological activities. The following table summarizes key quantitative data for selected derivatives against various biological targets.

| Compound ID | Structure | Target/Activity | Quantitative Data (IC50/MIC) | Reference |

| 1 | Methyl 2-amino-5-benzylthiazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | MIC: 0.06 µg/mL (240 nM) | [10] |

| 2 | Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH | IC50: 0.95 ± 0.05 µg/mL (2.43 ± 0.13 µM) | [10] |

| 3 | N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide (INH1) | Proliferation of MDA-MB-468 human breast cancer cells | GI50: 10-21 µM | [8] |

| 4 | 1-(4-chlorophenyl)-3-[4-oxo-7-(4-bromophenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T breast cancer cell line | IC50: 0.8 µM | [11] |

| 5 | Ethyl 2-((4-chlorobenzylidene)amino)thiazole-4-carboxylate | Staphylococcus aureus | MIC: 250 µg/mL | [9] |

| 6 | Ethyl 2-((4-hydroxy-3-methoxybenzylidene)amino)thiazole-4-carboxylate | Pseudomonas aeruginosa | MIC: 375 µg/mL | [9] |

Signaling Pathways and Mechanisms of Action

The diverse biological effects of substituted 2-aminothiazole-4-carboxylates stem from their ability to interact with and modulate various cellular signaling pathways. Below are diagrams illustrating two key pathways targeted by this class of compounds.

Inhibition of the Hec1/Nek2 Mitotic Pathway in Cancer

Certain 2-aminothiazole derivatives have been identified as inhibitors of the interaction between Hec1 (Highly Expressed in Cancer 1) and Nek2 (NIMA-related kinase 2).[3][8] This interaction is crucial for proper chromosome segregation during mitosis.[1][12] Disruption of this pathway leads to mitotic abnormalities and ultimately, cell death in cancer cells.[8]

Caption: Inhibition of the Hec1/Nek2 interaction by a 2-aminothiazole derivative.

Targeting Mycolic Acid Biosynthesis in Mycobacterium tuberculosis

The enzyme β-ketoacyl-ACP synthase (mtFabH) is a key component of the fatty acid synthase-II (FAS-II) system in Mycobacterium tuberculosis, which is essential for the biosynthesis of mycolic acids, a major component of the mycobacterial cell wall.[6][7] Some 2-aminothiazole-4-carboxylates have been shown to inhibit mtFabH, thereby disrupting cell wall synthesis and leading to bacterial cell death.[10]

Caption: Inhibition of mtFabH in the mycolic acid biosynthesis pathway.

Conclusion

The substituted 2-aminothiazole-4-carboxylate core represents a versatile and highly valuable scaffold in the field of drug discovery and development. Its rich history, stemming from the foundational Hantzsch synthesis, has paved the way for the creation of a multitude of derivatives with potent and diverse biological activities. The ability of these compounds to modulate key signaling pathways in cancer and infectious diseases underscores their therapeutic potential. This technical guide provides a solid foundation for researchers and scientists working with this privileged structure, offering insights into its synthesis, biological evaluation, and mechanisms of action. Continued exploration of this remarkable scaffold is poised to yield novel and effective therapeutic agents for a range of human diseases.

References

- 1. Phosphorylation of the Ndc80 complex protein, HEC1, by Nek2 kinase modulates chromosome alignment and signaling of the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacr.figshare.com [aacr.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Identifying the Novel Inhibitors Against the Mycolic Acid Biosynthesis Pathway Target “mtFabH” of Mycobacterium tuberculosis [frontiersin.org]

- 7. Identifying the Novel Inhibitors Against the Mycolic Acid Biosynthesis Pathway Target “mtFabH” of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of Methyl 2-amino-5-isopropylthiazole-4-carboxylate: A Heterocyclic Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-5-isopropylthiazole-4-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a thiazole core substituted with an amino group, a carboxylate moiety, and an isopropyl group, provides a versatile platform for the synthesis of a diverse array of biologically active compounds. This guide delves into the synthesis, chemical reactivity, and extensive applications of this compound, with a particular focus on its role in the development of targeted therapeutics, including kinase inhibitors.

Physicochemical Properties and Spectral Data

This compound presents as a solid, with its fundamental properties summarized in the table below. These characteristics are essential for its identification, purification, and manipulation in a laboratory setting.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂N₂O₂S | [1][2] |

| Molecular Weight | 200.26 g/mol | [1][2] |

| CAS Number | 81569-25-7 | [1][2] |

| Melting Point | 425 K (152 °C) | [3] |

| Appearance | Pale-yellow crystals | [3] |

Table 1: Physicochemical Properties of this compound.

The structural integrity of the synthesized compound is typically confirmed through spectroscopic methods. The following table outlines the key spectral data for this compound.

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ 1.27 (d, J=6.8 Hz, 6H), 3.87 (s, 3H), 4.05 (hept, J=6.8 Hz, 1H) | [3] |

Table 2: ¹H NMR Spectral Data for this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, a representative experimental protocol for which is detailed below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Sodium (Na)

-

Dry Methanol (MeOH)

-

Methyl chloroacetate

-

Isobutyraldehyde

-

Thiourea

-

Dry Dichloromethane (CH₂Cl₂)

Procedure:

-

Preparation of Sodium Methoxide Solution: A solution of sodium methoxide is prepared by dissolving 3.0 g (0.130 mol) of sodium in dry methanol.

-

Darzens Condensation: To the sodium methoxide solution, a mixture of methyl chloroacetate (20.0 g, 0.139 mol) and isobutyraldehyde (14 ml) is added dropwise with vigorous stirring at 273 K (0 °C).

-

Work-up and Intermediate Isolation: The reaction mixture is processed and evaporated to yield approximately 16.2 g of a crude intermediate.

-

Hantzsch Thiazole Synthesis: The crude intermediate is dissolved in dry methanol, and thiourea is added. The resulting mixture is refluxed for 4 hours.

-

Purification: The reaction mixture is concentrated under reduced pressure. The residue is then purified by recrystallization from a mixture of methanol and dichloromethane to yield the final product as pale-yellow crystals.[3]

Chemical Reactivity and Use as a Building Block

The chemical versatility of this compound stems from the presence of multiple reactive sites: the 2-amino group, the 4-carboxylate ester, and the thiazole ring itself. The amino group is nucleophilic and readily undergoes reactions such as acylation, alkylation, and condensation.[4] The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.[5][6]

These reactive handles make it an invaluable starting material for the construction of more complex heterocyclic systems. A significant application of this and related 2-aminothiazole carboxylates is in the synthesis of kinase inhibitors.[7]

Role in the Synthesis of Dasatinib

A prominent example of the utility of the 2-aminothiazole scaffold is in the synthesis of Dasatinib, a potent oral multi-tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[6][8] The 2-aminothiazole-5-carboxamide core of Dasatinib is crucial for its biological activity.[5][6] The synthesis of Dasatinib involves the coupling of a 2-aminothiazole-5-carboxamide derivative with a substituted pyrimidine.[9]

The following diagram illustrates a generalized synthetic workflow for kinase inhibitors, starting from a 2-aminothiazole carboxylate building block.

Caption: Generalized synthetic workflow for kinase inhibitors.

Biological Activity of Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, underscoring the importance of the 2-aminothiazole scaffold as a privileged structure in medicinal chemistry.

Kinase Inhibition

As previously mentioned, the most significant application of this building block is in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Derivatives of 2-aminothiazole have been shown to be potent inhibitors of various kinases, including Src family kinases and Bruton's tyrosine kinase (Btk).[8]

The following table summarizes the inhibitory activity of some 2-aminothiazole derivatives against selected kinases.

| Compound Derivative | Target Kinase | IC₅₀ (nM) | Reference |

| Dasatinib | Src | <1 | [6] |

| Dasatinib | Abl | <1 | [8] |

| Analog 6d | K562 cells | comparable to Dasatinib | [6] |

Table 3: Kinase Inhibitory Activity of Selected 2-Aminothiazole Derivatives.

The mechanism of action of these inhibitors often involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

The diagram below illustrates the inhibitory effect of a Dasatinib-like molecule on the BCR-ABL signaling pathway, which is constitutively active in chronic myeloid leukemia.

Caption: Inhibition of the BCR-ABL signaling pathway.

Other Biological Activities

Beyond kinase inhibition, derivatives of the 2-aminothiazole scaffold have been investigated for a range of other therapeutic applications, including:

-

Antimicrobial Activity: Certain 2-aminothiazole derivatives have shown efficacy against various bacterial and fungal strains.[4]

-

Antioxidant Activity: The synthesis of 2-aminothiazole derivatives containing 1,3,4-oxadiazole moieties has led to compounds with significant radical scavenging potential.[10]

-

Anti-inflammatory Activity: Some derivatives have demonstrated anti-inflammatory properties, which may be linked to their kinase inhibitory activity.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block. Its straightforward synthesis and the reactivity of its functional groups allow for the generation of diverse molecular architectures. The proven success of its derivatives, particularly in the realm of kinase inhibitors for cancer therapy, highlights the significance of the 2-aminothiazole scaffold in drug discovery. Continued exploration of the chemical space around this core structure holds immense promise for the development of novel therapeutics to address a wide range of diseases.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 81569-25-7 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN1980909B - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents [patents.google.com]

- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. vixra.org [vixra.org]

- 10. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

The Thiazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of a multitude of therapeutic agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of thiazole-containing compounds, offering insights into the chemical modifications that drive their biological activities. This document summarizes key quantitative data, details essential experimental protocols, and visualizes critical biological pathways and experimental workflows to aid researchers in the rational design of novel thiazole-based drugs.

Core Principles of Thiazole Structure-Activity Relationships

The biological activity of thiazole derivatives is intricately linked to the nature and position of substituents on the thiazole ring. The three main positions for substitution—C2, C4, and C5—each offer unique opportunities to modulate the pharmacological properties of the molecule.

-

Position 2 (C2): This position is frequently substituted with amino, amido, or hydrazinyl groups. Modifications at C2 have been shown to be critical for the anticancer and antimicrobial activities of many thiazole derivatives. For instance, in the class of 2-aminothiazoles, the nature of the substituent on the amino group can significantly impact cytotoxicity against various cancer cell lines.[1][2][3][4]

-

Position 4 (C4): Often bearing aryl or substituted aryl moieties, the C4 position plays a crucial role in defining the potency and selectivity of thiazole compounds. In many antimicrobial and anti-inflammatory agents, the nature of the substituent on the phenyl ring at C4, such as the presence of electron-withdrawing or electron-donating groups, can dramatically alter the biological activity.[5][6][7][8][9]

-

Position 5 (C5): Substitutions at the C5 position are also vital for modulating activity. For example, the introduction of acyl or carboxamide groups at this position has been shown to be important for the anti-inflammatory and antiviral properties of certain thiazole derivatives.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for various classes of thiazole compounds, providing a comparative overview of their biological activities.

Antimicrobial Activity

Thiazole derivatives have demonstrated broad-spectrum antimicrobial activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

| Compound Class | Substituent at C2 | Substituent at C4 | Substituent at C5 | Target Organism | MIC (µg/mL) | Reference |

| 2-Aminothiazole | Substituted amine | Phenyl | H | Staphylococcus aureus | 4 - 32 | [5] |

| Phenylthiazole | Amine | Substituted phenyl | Guanidine | MRSA USA300 | 4 | [5] |

| Pyrazolyl-phenylthiazole | Pyrazole | Phenyl | H | MRSA (ATCC 43300) | 4 | [6] |

| Thiazole-Schiff Base | Hydrazone | Phenyl | H | Escherichia coli | 1.56 - 6.25 | |

| 4-Phenylthiazole | H | m-alkoxy phenyl | H | MRSA USA300 | 4 - 32 | [5] |

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied, with many compounds exhibiting potent cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting cancer cell growth.

| Compound Class | Substituent at C2 | Substituent at C4 | Substituent at C5 | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Aminothiazole | Substituted amine | Phenyl | H | H1299 (Lung) | 4.89 | [4] |

| 2-Aminothiazole | Substituted amine | Phenyl | H | SHG-44 (Glioma) | 4.03 | [4] |

| Pyrazolyl-thiazole | Pyrazole | Phenyl | - | MCF-7 (Breast) | 0.07 - 0.09 | [10] |

| Pyrazolyl-thiazole | Pyrazole | Phenyl | - | A549 (Lung) | 1.64 - 14.3 | [10] |

| Triazole-thiazole hybrid | Triazole | Phenyl | Methoxy | - | 0.04 | [11] |

Anti-inflammatory Activity

Thiazole derivatives have emerged as promising anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

| Compound Class | Substituent at C2 | Substituent at C4 | Substituent at C5 | Target/Assay | IC50 (µM) | Reference |

| 4-Benzyl-1,3-thiazole | Carbalkoxy amino | Benzyl | Phenyl carbonyl | Carrageenan-induced paw edema | - | [12][13] |

| Dihydropyrazole-Thiazole | Dihydropyrazole | Methyl | Diphenyl | NO release in RAW264.7 cells | Potent | [14] |

| Triazole-Thiazole Hybrid | Triazole | Phenyl | Methoxy | COX-2 Inhibition | 0.04 | [11] |

| Pyrazolyl-thiazolidinone | Pyrazole | - | - | COX-2 Inhibition | Potent | [10] |

Antiviral Activity

Several thiazole derivatives have shown potential as antiviral agents, inhibiting the replication of various viruses.

| Compound Class | Substituent Modifications | Target Virus | EC50 (µM) | Reference |

| N-acetyl 4,5-dihydropyrazole-thiazole | Various substitutions on pyrazole ring | Vaccinia virus | 7 | [15] |

| 4-Substituted-2-Thiazole Amide | N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl) | Chikungunya virus (CHIKV) | 0.45 (EC90) | [16] |

| Oxindole-Thiazole/Triazole Hybrid | Various substitutions | Bovine Viral Diarrhoea Virus (BVDV) | 6.6 | [17] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of thiazole compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Thiazole compound stock solution (in a suitable solvent like DMSO)

-

Positive control antibiotic

-

Negative control (medium with solvent)

-

Microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the thiazole compound in the broth medium directly in the 96-well plate. The concentration range should be chosen to encompass the expected MIC value.

-

Inoculation: Inoculate each well (except for the sterility control) with the standardized microbial suspension.

-

Controls: Include a positive control well with a known antibiotic, a negative control well with uninoculated medium, and a growth control well with inoculated medium and the solvent used to dissolve the compound.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Reading the MIC: The MIC is determined as the lowest concentration of the thiazole compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[18][19][20][21]

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Thiazole compound stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the thiazole compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent only) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.[22][23][24][25][26]

Visualization of Signaling Pathways and Workflows

Understanding the mechanism of action of thiazole compounds often involves elucidating their effects on cellular signaling pathways. Similarly, visualizing experimental workflows can aid in the clear communication of research methodologies.

NF-κB Signaling Pathway Inhibition by Thiazole Derivatives

Several studies have implicated the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway as a key mechanism for the anticancer and anti-inflammatory effects of certain thiazole compounds.

Caption: Simplified NF-κB signaling pathway and potential points of inhibition by thiazole compounds.

High-Throughput Screening Workflow for Novel Thiazole Derivatives

High-throughput screening (HTS) is a critical tool in early-stage drug discovery for identifying promising lead compounds from large chemical libraries.

Caption: A generalized workflow for high-throughput screening of thiazole compound libraries.

Conclusion

The thiazole scaffold continues to be a remarkably versatile and fruitful starting point for the development of new therapeutic agents. A thorough understanding of the structure-activity relationships governing the biological effects of thiazole derivatives is paramount for the rational design of more potent, selective, and safer drugs. This guide provides a foundational overview of the key SAR principles, quantitative data, and experimental methodologies that are essential for researchers in the field of drug discovery and development. The continued exploration of the chemical space around the thiazole nucleus, guided by the principles outlined herein, holds immense promise for addressing a wide range of unmet medical needs.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Position switch of phenylthiazoles: novel compounds with promising anti-MRSA USA300 - ProQuest [proquest.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring novel aryl/heteroaryl-isosteres of phenylthiazole against multidrug-resistant bacteria - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02778C [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, 3D-QSAR, and Molecular Modeling Studies of Triazole Bearing Compounds as a Promising Scaffold for Cyclooxygenase-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. protocols.io [protocols.io]

- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 21. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. atcc.org [atcc.org]

- 25. broadpharm.com [broadpharm.com]

- 26. texaschildrens.org [texaschildrens.org]

Potential Therapeutic Targets for Methyl 2-amino-5-isopropylthiazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Methyl 2-amino-5-isopropylthiazole-4-carboxylate is a heterocyclic compound belonging to the versatile 2-aminothiazole class. This scaffold is a privileged structure in medicinal chemistry, known to be a key pharmacophore in a multitude of biologically active compounds. Extensive research into 2-aminothiazole derivatives has revealed a broad spectrum of therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities. This technical guide provides an in-depth analysis of the potential therapeutic targets for this compound, based on the established activities of structurally related compounds. The information presented herein is intended to guide further research and drug discovery efforts centered on this promising molecule.

Potential Therapeutic Areas and Molecular Targets

While specific biological data for this compound is limited in publicly available literature, the known activities of its structural analogs suggest several key therapeutic areas for investigation.

Antitubercular Activity

The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for the development of new agents against Mycobacterium tuberculosis. A notable analog, methyl 2-amino-5-benzylthiazole-4-carboxylate , has demonstrated potent activity against the H37Rv strain of M. tuberculosis.[1] Interestingly, this activity appears to be independent of β-ketoacyl-ACP synthase (mtFabH), a common target for anti-tubercular drugs, suggesting a novel mechanism of action.[1]

Potential Target(s):

-

Novel, yet unidentified, targets within Mycobacterium tuberculosis.

Anticancer Activity

The 2-aminothiazole core is a prominent feature in several approved and investigational anticancer agents. Derivatives have shown efficacy against a range of cancer cell lines, including those of the breast, lung, and leukemia.[2] The anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Potential Target(s):

-

Kinases: The 2-aminothiazole moiety is a known kinase inhibitor template.[3] Specific kinases that could be targeted include:

-

Monoacylglycerol Lipase (MAGL): Thiazole-5-carboxylate derivatives have been identified as selective inhibitors of MAGL, an enzyme implicated in pro-tumorigenic signaling.[5]

Anti-inflammatory Activity

The anti-inflammatory properties of 2-aminothiazole derivatives are linked to their ability to modulate key enzymes in the inflammatory cascade.

Potential Target(s):

-

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): Inhibition of these enzymes is a common mechanism for anti-inflammatory drugs. 2-aminothiazole derivatives have been investigated for their inhibitory activity against both COX and 15-LOX.[6]

Quantitative Data for Structurally Related Compounds

The following table summarizes the biological activity data for close structural analogs of this compound. This data provides a strong rationale for investigating the therapeutic potential of the target compound.

| Compound/Derivative Class | Target/Activity | Quantitative Data | Reference |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | MIC: 0.06 µg/mL (240 nM) | [1] |

| 2-amino-thiazole-5-carboxylic acid phenylamide derivative (Compound 21) | Human K563 leukemia cells | IC50: 16.3 µM | [2] |

| 2-amino-4-methylthiazole-5-carboxylate derivative (Compound 3g) | Monoacylglycerol Lipase (MAGL) | IC50: 0.037 µM | [5] |

| 2-amino-4-methylthiazole-5-carboxylate derivative (Compound 4c) | Monoacylglycerol Lipase (MAGL) | IC50: 0.063 µM | [5] |

| Tetrahydrobenzo[d]thiazole derivative (Compound 1g) | Casein Kinase 2 (CK2) | IC50: 1.9 µM | [4] |

| Tetrahydrobenzo[d]thiazole derivative (Compound 1g) | Glycogen Synthase Kinase-3β (GSK3β) | IC50: 0.67 µM | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activity of this compound. Below are summaries of key experimental protocols.

Antitubercular Activity: Minimum Inhibitory Concentration (MIC) Determination

Assay: Microplate Alamar Blue Assay (MABA)

Principle: This colorimetric assay measures the metabolic activity of Mycobacterium tuberculosis. A blue, non-fluorescent indicator, resazurin (Alamar Blue), is reduced to a pink, fluorescent resorufin by metabolically active cells. The MIC is the lowest concentration of the compound that prevents this color change.

Protocol Outline:

-

Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The turbidity is adjusted to a McFarland standard of 1.0.

-

Compound Dilution: The test compound is serially diluted in a 96-well microplate.

-

Inoculation: The bacterial suspension is added to each well containing the diluted compound.

-

Incubation: The plate is incubated at 37°C for 7 days.

-

Alamar Blue Addition: Alamar Blue solution is added to each well.

-

Second Incubation: The plate is incubated for another 24 hours.

-

Result Reading: The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.

Anticancer Activity: In Vitro Cytotoxicity Assay

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

-

Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for 48-72 hours.

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.[7]

Kinase Inhibition Assay

Assay: In Vitro Kinase Assay (e.g., for Src Kinase)

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The activity can be quantified using various methods, such as radioactivity (using [γ-³²P]ATP) or fluorescence/luminescence-based detection of phosphorylated substrate.

Protocol Outline:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a specific substrate (e.g., a peptide), and ATP in a suitable buffer.

-

Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: The reaction is stopped by adding a stop solution (e.g., EDTA).

-

Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. For a radiometric assay, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity. For other methods, specific antibodies or reagents that detect the phosphorylated product are used.

-

Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the potential therapeutic applications of this compound.

Caption: General experimental workflow for identifying the therapeutic potential of a novel compound.

Caption: Potential inhibition of the Src kinase signaling pathway by a 2-aminothiazole derivative.

Caption: Proposed mechanism of anti-inflammatory action via dual inhibition of COX and 5-LOX.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research conducted on the 2-aminothiazole class of compounds, key areas for investigation include its potential as an antitubercular, anticancer, and anti-inflammatory agent. The provided data on structural analogs, detailed experimental protocols, and illustrative signaling pathways offer a solid foundation for initiating comprehensive preclinical studies. Further research is warranted to elucidate the specific molecular targets and mechanisms of action of this compound, which will be crucial for its potential translation into clinical applications.

References

- 1. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-amino-5-isopropylthiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of Methyl 2-amino-5-isopropylthiazole-4-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The following protocol is based on established synthetic methodologies.

Introduction

This compound is a substituted thiazole derivative. Thiazole rings are important structural motifs found in a variety of biologically active compounds and pharmaceuticals. This protocol outlines the necessary reagents, equipment, and procedures for the successful synthesis of this target molecule in a laboratory setting.

Experimental Protocol

This synthesis is a one-pot reaction involving the formation of an intermediate from methyl chloroacetate and isobutyraldehyde, which then reacts with thiourea to form the final thiazole product.

1. Preparation of Sodium Methoxide Solution:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3.0 g (0.130 mol) of sodium metal in 50 mL of dry methanol.

-

The reaction is exothermic; therefore, the sodium should be added in small pieces to control the reaction rate.

-